molecular formula C13H22N2O3S B11025858 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

Cat. No.: B11025858
M. Wt: 286.39 g/mol
InChI Key: SKWQRQNZJBOKFG-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophen ring, a pyrazol ring, and a methylbutyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the formation of the pyrazol ring and the attachment of the methylbutyl side chain. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as catalytic reactions and high-pressure conditions.

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups on the pyrazol and dioxidotetrahydrothiophen rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the context of its ability to modulate specific biological pathways. For example, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, which are involved in various physiological processes .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as GIRK channels. These channels play a key role in regulating cellular excitability and are implicated in various conditions, including pain perception, epilepsy, and anxiety . The compound’s ability to activate these channels is attributed to its unique structure, which allows it to bind selectively and modulate channel activity.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol stands out due to its high potency and selectivity as a GIRK channel activator. Similar compounds include other pyrazol derivatives and dioxidotetrahydrothiophen-containing molecules, but they often lack the same level of specificity and efficacy. This uniqueness makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C13H22N2O3S

Molecular Weight

286.39 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one

InChI

InChI=1S/C13H22N2O3S/c1-9(2)4-5-12-10(3)14-15(13(12)16)11-6-7-19(17,18)8-11/h9,11,14H,4-8H2,1-3H3

InChI Key

SKWQRQNZJBOKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CCC(C)C

Origin of Product

United States

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